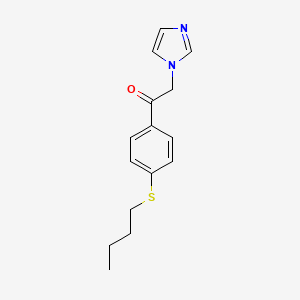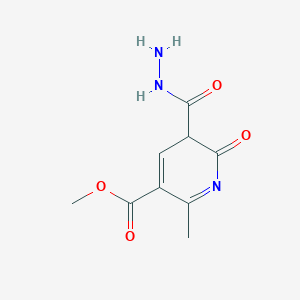
Benzenamine, 4,4'-(diphenylmethylene)bis[N,N-diethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4,4’-(diphenylmethylene)bis[N,N-diethyl- is a complex organic compound with the molecular formula C33H38N2 and a molecular weight of 462.681 . This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-(diphenylmethylene)bis[N,N-diethyl- typically involves the reaction of benzenamine derivatives with diphenylmethane under specific conditions. The reaction often requires a catalyst and controlled temperature to ensure the desired product is formed .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using high-purity reagents and advanced equipment to maintain consistency and quality. The process may include steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4,4’-(diphenylmethylene)bis[N,N-diethyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different derivatives of the original compound, while substitution reactions may introduce new functional groups .
Scientific Research Applications
Benzenamine, 4,4’-(diphenylmethylene)bis[N,N-diethyl- has several applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 4,4’-(diphenylmethylene)bis[N,N-diethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 4,4’-methylenebis[N,N-dimethyl-: This compound has a similar structure but different substituents, leading to distinct properties and applications.
4,4’-Methylenebis(N,N-dimethyl)benzenamine: Another related compound with variations in its molecular structure.
Uniqueness
Benzenamine, 4,4’-(diphenylmethylene)bis[N,N-diethyl- is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in various scientific fields .
Properties
CAS No. |
23308-53-4 |
|---|---|
Molecular Formula |
C33H38N2 |
Molecular Weight |
462.7 g/mol |
IUPAC Name |
4-[[4-(diethylamino)phenyl]-diphenylmethyl]-N,N-diethylaniline |
InChI |
InChI=1S/C33H38N2/c1-5-34(6-2)31-23-19-29(20-24-31)33(27-15-11-9-12-16-27,28-17-13-10-14-18-28)30-21-25-32(26-22-30)35(7-3)8-4/h9-26H,5-8H2,1-4H3 |
InChI Key |
WKXQCUSZXNBUPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


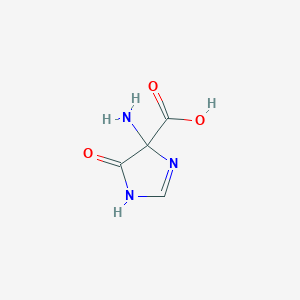
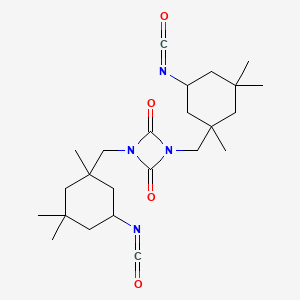
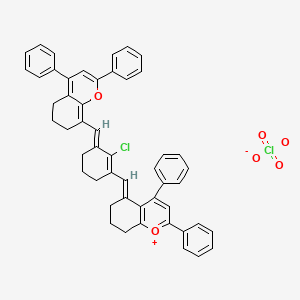
![3H-Indolium, 5-chloro-2-[2-[4-[(2-cyanoethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, methyl sulfate](/img/structure/B13761097.png)
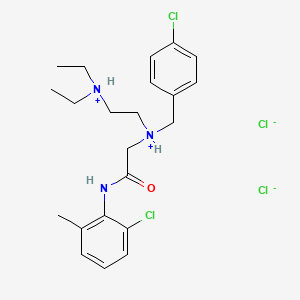
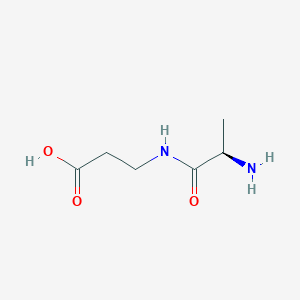
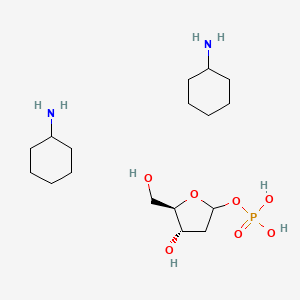
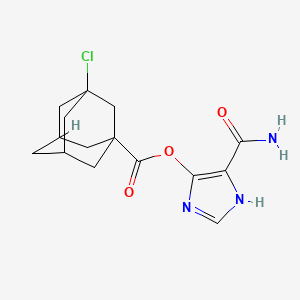
![2-Methylbenzo[c,d]indole perchlorate](/img/structure/B13761141.png)
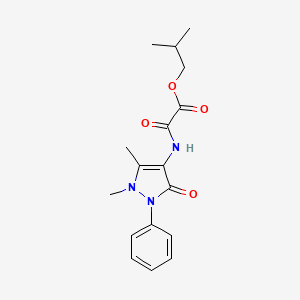
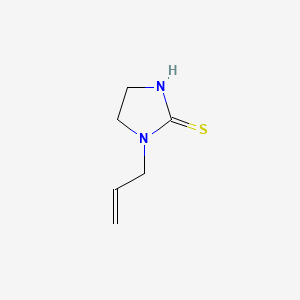
![1,3,2-Dioxaphosphorinane, 2-[2,4-bis(1,1-dimethylethyl)phenoxy]-5,5-dimethyl-](/img/structure/B13761167.png)
